{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride
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Overview
Description
{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the 2-azabicyclo[3.2.1]octane family, which consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. These compounds have gained significant interest due to their synthetic and pharmacological potential .
Preparation Methods
The synthesis of {2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride involves several steps. One common synthetic route includes the catalytic asymmetric Rautenstrauch reaction, which provides the intermediate with good enantiocontrol . Industrial production methods often involve the use of palladium-catalyzed reactions of aziridines and photochemical transformations .
Chemical Reactions Analysis
{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key synthetic intermediate in the total synthesis of several target molecules. In biology and medicine, it is used in drug discovery due to its bioactive properties. Industrial applications include the valorization of biomass-derived compounds through photochemical transformations .
Mechanism of Action
The mechanism of action of {2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its bioactive effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride is unique compared to other similar compounds due to its specific structure and synthetic potential. Similar compounds include other members of the 2-azabicyclo[3.2.1]octane family, such as 8-azabicyclo[3.2.1]octane and 6-methyl-6-azabicyclo[3.2.1]octan-3-one .
Properties
Molecular Formula |
C7H14ClNO2 |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
2-oxa-6-azabicyclo[3.2.1]octan-1-ylmethanol;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c9-5-7-3-6(8-4-7)1-2-10-7;/h6,8-9H,1-5H2;1H |
InChI Key |
ZMHAOYAKLXAWDI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CC1NC2)CO.Cl |
Origin of Product |
United States |
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